1-bromo-3-isocyanato-5-methoxybenzene
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Overview
Description
1-bromo-3-isocyanato-5-methoxybenzene is a chemical compound with the molecular formula C8H6BrNO2 and a molecular weight of 228. This compound has attracted significant attention in scientific research due to its unique physical and chemical properties.
Preparation Methods
The synthesis of 1-bromo-3-isocyanato-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-bromo-3-isocyanato-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles that can replace the bromine atom.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-bromo-3-isocyanato-5-methoxybenzene is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving the modification of biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 1-bromo-3-isocyanato-5-methoxybenzene include:
1-bromo-3-methoxybenzene: Lacks the isocyanate group.
1-bromo-3-isocyanatobenzene: Lacks the methoxy group.
1-bromo-3-isocyanato-5-methylbenzene: Has a methyl group instead of a methoxy group.
The uniqueness of this compound lies in the combination of the bromine, isocyanate, and methoxy groups, which confer distinct reactivity and applications.
Properties
CAS No. |
1261617-17-7 |
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Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228.04 g/mol |
IUPAC Name |
1-bromo-3-isocyanato-5-methoxybenzene |
InChI |
InChI=1S/C8H6BrNO2/c1-12-8-3-6(9)2-7(4-8)10-5-11/h2-4H,1H3 |
InChI Key |
RFWVVACVDKPEJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N=C=O)Br |
Purity |
95 |
Origin of Product |
United States |
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